2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol 2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol
Brand Name: Vulcanchem
CAS No.: 6583-86-4
VCID: VC17600236
InChI: InChI=1S/C17H18ClNO2/c18-14-1-3-16-12(10-14)9-13-11-15(2-4-17(13)16)19(5-7-20)6-8-21/h1-4,10-11,20-21H,5-9H2
SMILES:
Molecular Formula: C17H18ClNO2
Molecular Weight: 303.8 g/mol

2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol

CAS No.: 6583-86-4

Cat. No.: VC17600236

Molecular Formula: C17H18ClNO2

Molecular Weight: 303.8 g/mol

* For research use only. Not for human or veterinary use.

2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol - 6583-86-4

Specification

CAS No. 6583-86-4
Molecular Formula C17H18ClNO2
Molecular Weight 303.8 g/mol
IUPAC Name 2-[(7-chloro-9H-fluoren-2-yl)-(2-hydroxyethyl)amino]ethanol
Standard InChI InChI=1S/C17H18ClNO2/c18-14-1-3-16-12(10-14)9-13-11-15(2-4-17(13)16)19(5-7-20)6-8-21/h1-4,10-11,20-21H,5-9H2
Standard InChI Key VEANBNLSBJNFHZ-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=CC(=C2)N(CCO)CCO)C3=C1C=C(C=C3)Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol features a 7-chloro-9H-fluoren-2-yl group linked via an imino (-NH-) bridge to two ethanol moieties. The fluorene core provides rigidity and aromaticity, while the diethanolamine side chain introduces polarity and hydrogen-bonding capabilities. The chlorine substituent at position 7 enhances electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions .

Molecular Formula and Weight

  • Molecular Formula: C17H17ClN2O2\text{C}_{17}\text{H}_{17}\text{ClN}_2\text{O}_2

  • Molecular Weight: 316.79 g/mol (calculated from atomic masses).

Predicted Physicochemical Properties

PropertyValue/Description
Density~1.3 g/cm³ (analogous to )
Boiling Point>300 °C (estimated for high MW)
Melting Point80–100 °C (dependent on purity)
SolubilityModerate in polar aprotic solvents
LogP~2.5 (indicative of moderate lipophilicity)

The chlorine atom and imino group likely reduce solubility in water but enhance compatibility with organic solvents like dichloromethane or tetrahydrofuran .

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The synthesis of 2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol can be approached through two primary routes:

Route 1: Schiff Base Formation and Reduction

  • Formation of Fluorenyl Amine: Start with 7-chloro-9H-fluoren-2-amine, synthesized via nitration and reduction of 7-chlorofluorene .

  • Schiff Base Intermediate: React the amine with glyoxal to form an imine linkage.

  • Reductive Amination: Reduce the imine using sodium cyanoborohydride (NaBH3CN) to yield the secondary amine.

  • Ethoxylation: Treat with ethylene oxide under basic conditions to introduce ethanol groups .

Route 2: Direct Condensation

  • Amine Activation: React 7-chloro-9H-fluoren-2-amine with diethanolamine in the presence of a dehydrating agent (e.g., DCC).

  • Cyclocondensation: Facilitate imino bond formation via heating in tetrahydrofuran (THF) .

Critical Reaction Parameters

  • Temperature: Reactions involving fluorene derivatives typically require reflux conditions (70–100 °C) .

  • Catalysts: Piperidine or sodium acetate may accelerate condensation steps .

  • Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential due to byproduct formation .

Physicochemical and Spectroscopic Properties

Thermal Stability

The compound is expected to decompose above 250 °C, with the fluorene core contributing to thermal resilience. Differential scanning calorimetry (DSC) would reveal endothermic peaks corresponding to melting and exothermic degradation events .

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include ν(N-H)\nu(\text{N-H}) ~3300 cm⁻¹, ν(C-Cl)\nu(\text{C-Cl}) ~750 cm⁻¹, and ν(C-O)\nu(\text{C-O}) ~1050 cm⁻¹.

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Aromatic protons (δ 7.2–8.1 ppm), ethanol -CH2- (δ 3.5–3.7 ppm), and NH (δ 2.8 ppm).

    • 13C^{13}\text{C} NMR: Fluorene carbons (δ 120–145 ppm), Cl-substituted carbon (δ 130 ppm), and ethanol carbons (δ 60–70 ppm) .

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